molecular formula C20H21N3O2S B2505149 N-(4-butylphenyl)-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide CAS No. 941972-16-3

N-(4-butylphenyl)-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide

Cat. No. B2505149
CAS RN: 941972-16-3
M. Wt: 367.47
InChI Key: WKWSSFVDNBLYPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(4-butylphenyl)-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide" is a heterocyclic amide derivative that is likely to possess interesting chemical and biological properties due to its structural features. Although the specific compound is not directly studied in the provided papers, similar compounds with heterocyclic amide structures have been synthesized and characterized, suggesting that the compound may have comparable properties and potential applications in fields such as medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of related heterocyclic amide compounds typically involves coupling reactions or N-acylation reactions. For instance, the synthesis of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide was achieved by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in an N-acylation reaction . Similarly, the synthesis of 2-Phenyl-N-(pyrazin-2-yl)acetamide involved a coupling reaction, followed by crystallization using a toluene and methanol mixture . These methods could potentially be adapted for the synthesis of "N-(4-butylphenyl)-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide".

Molecular Structure Analysis

The molecular structure of heterocyclic amides is often confirmed using techniques such as X-ray diffraction, FTIR, NMR spectroscopy, and computational methods like DFT calculations . These studies provide detailed information on the geometrical parameters, stability, and intramolecular interactions of the molecules. For example, the crystal structure of 2-Phenyl-N-(pyrazin-2-yl)acetamide was solved using single-crystal X-ray diffraction data, revealing an intramolecular C–H···O hydrogen bond that contributes to the stability of the molecule .

Chemical Reactions Analysis

The reactivity of heterocyclic amides can be explored through various chemical reactions. The papers provided do not detail specific reactions for the compounds studied, but they do mention the use of NMR spectroscopy to investigate the chemical environment of the molecules . This suggests that NMR could be a valuable tool for studying the reactivity of "N-(4-butylphenyl)-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide" by examining its chemical shifts in different reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic amides are influenced by their molecular structure. The compounds studied exhibit intermolecular hydrogen bonding, which can affect their melting points, solubility, and crystal packing . Additionally, the presence of functional groups like nitro, cyano, and thiophene rings can impart specific electronic properties, as seen in the HOMO and LUMO analysis and molecular electrostatic potential studies . These properties are crucial for understanding the behavior of the compounds in various environments and their potential applications.

Scientific Research Applications

Chemoselective Acetylation in Antimalarial Drug Synthesis

Chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, using Novozym 435 as a catalyst, illustrates the importance of specific acetylation reactions in synthesizing intermediates for antimalarial drugs. This research highlights the optimization of reaction conditions and the use of different acyl donors for efficient synthesis processes (Magadum & Yadav, 2018).

Development of Antitumor and Antimicrobial Agents

The synthesis of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems for potential antitumor activity showcases the application of acetamide derivatives in developing new anticancer drugs. These compounds were evaluated against human tumor cell lines, indicating the role of such chemical structures in therapeutic applications (Yurttaş, Tay, & Demirayak, 2015).

Synthesis of Antimicrobial Compounds

Research into 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides explores the synthesis and evaluation of these compounds for antimicrobial activity. This highlights the application of acetamide derivatives in creating new antimicrobial agents with potential clinical use (Gul et al., 2017).

properties

IUPAC Name

N-(4-butylphenyl)-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S/c1-2-3-5-15-7-9-16(10-8-15)21-19(24)14-23-20(25)12-11-17(22-23)18-6-4-13-26-18/h4,6-13H,2-3,5,14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKWSSFVDNBLYPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-butylphenyl)-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.